molecular formula C18H16ClN3O2 B2855127 2-{[(4-Chloro-6-methylpyrimidin-2-yl)amino]methylidene}-5-phenylcyclohexane-1,3-dione CAS No. 946387-26-4

2-{[(4-Chloro-6-methylpyrimidin-2-yl)amino]methylidene}-5-phenylcyclohexane-1,3-dione

Cat. No.: B2855127
CAS No.: 946387-26-4
M. Wt: 341.8
InChI Key: MKQOHNFODQPXIV-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-Chloro-6-methylpyrimidin-2-yl)amino]methylidene}-5-phenylcyclohexane-1,3-dione is a useful research compound. Its molecular formula is C18H16ClN3O2 and its molecular weight is 341.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Reactions and Synthesis

The compound of interest, due to its structural complexity, finds utility in various chemical reactions and synthesis processes. It has been demonstrated that similar cyclohexane-1,3-dione derivatives act as N,N-dinucleophiles in reactions with diethyl malonate, leading to the formation of 6-hydroxy-2-(2,6-dioxocyclohexylidene)-1,2-dihydropyrimidin-4(3H)-ones. Such reactions are pivotal in the synthesis of bipyrimidine derivatives, expanding the repertoire of pyrimidine-based compounds with potential biological activities (Voronkova et al., 2011).

Antimicrobial Properties

Research into the antimicrobial properties of pyrimidine derivatives, which share a structural relationship with the compound , has shown promising results. The synthesis of novel heterocyclic systems from 2-(arylidene)-indan-1,3-diones through Michael addition has been reported, with some compounds exhibiting significant antibacterial and antifungal activities (Pandey K. Sarvesh & K. Nizamuddin, 2008).

Molecular Structure Studies

The molecular structure of compounds related to 2-{[(4-Chloro-6-methylpyrimidin-2-yl)amino]methylidene}-5-phenylcyclohexane-1,3-dione has been elucidated through spectroscopic methods and X-ray crystallography, providing insight into their chemical behavior and potential applications in material science or drug design (Barakat et al., 2016).

Synthesis of Antimicrobial Compounds

Another significant application is the synthesis of antimicrobial compounds from related cyclohexane-1,3-dione derivatives. A study detailed the creation of a series of derivatives showing interesting antimicrobial activity against a variety of bacterial and fungal strains, highlighting the therapeutic potential of these compounds (Ghorab et al., 2017).

Properties

IUPAC Name

2-[(E)-(4-chloro-6-methylpyrimidin-2-yl)iminomethyl]-3-hydroxy-5-phenylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-11-7-17(19)22-18(21-11)20-10-14-15(23)8-13(9-16(14)24)12-5-3-2-4-6-12/h2-7,10,13,23H,8-9H2,1H3/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXBBTCTEQKZDZ-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=CC2=C(CC(CC2=O)C3=CC=CC=C3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C/C2=C(CC(CC2=O)C3=CC=CC=C3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801130339
Record name 2-[[(4-Chloro-6-methyl-2-pyrimidinyl)amino]methylene]-5-phenyl-1,3-cyclohexanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801130339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946387-26-4
Record name 2-[[(4-Chloro-6-methyl-2-pyrimidinyl)amino]methylene]-5-phenyl-1,3-cyclohexanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801130339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.